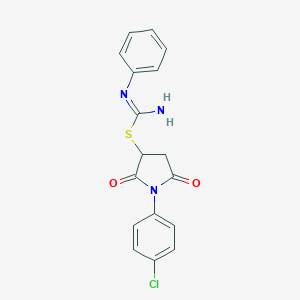
4-(4-METHOXYPHENYL)-2,2,4-TRIMETHYL-1-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone: is a complex organic compound that features a quinoline core substituted with methoxyphenyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,2,4-trimethyl-1,2-dihydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Concentrated sulfuric acid and nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of 4-(4-hydroxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl](4-nitrophenyl)methanone.
Reduction: Formation of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory or anticancer agents.
Industry: In the materials science industry, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The quinoline core can intercalate into DNA, affecting gene expression and cellular function.
類似化合物との比較
- 4-methoxyphenethylamine
- 4-methoxyphenylacetonitrile
- 4-nitrophenethylamine
Comparison: Compared to these similar compounds, 4-(4-methoxyphenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinylmethanone is unique due to its quinoline core, which imparts additional rigidity and planarity to the molecule. This structural feature enhances its ability to interact with biological targets and makes it a more versatile building block in synthetic chemistry.
特性
分子式 |
C26H26N2O4 |
|---|---|
分子量 |
430.5g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C26H26N2O4/c1-25(2)17-26(3,19-11-15-21(32-4)16-12-19)22-7-5-6-8-23(22)27(25)24(29)18-9-13-20(14-10-18)28(30)31/h5-16H,17H2,1-4H3 |
InChIキー |
TUOMTNBNOVATPQ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C |
正規SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C4=CC=C(C=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2,5-Dichloro-phenyl)-benzooxazol-5-yl]-3-methyl-4-nitro-benzamide](/img/structure/B400874.png)
![1-[1-(4-Biphenylyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B400875.png)
![3,4-Dibromo-6-methoxy-2-({[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400876.png)
![4-nitro-3-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400877.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B400880.png)




![N'-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B400888.png)
![(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B400889.png)

![(4Z)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400898.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B400899.png)
